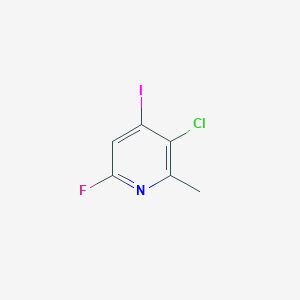

3-Chloro-6-fluoro-4-iodo-2-methylpyridine

CAS No.: 884494-47-7

Cat. No.: VC3814842

Molecular Formula: C6H4ClFIN

Molecular Weight: 271.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 884494-47-7 |

|---|---|

| Molecular Formula | C6H4ClFIN |

| Molecular Weight | 271.46 g/mol |

| IUPAC Name | 3-chloro-6-fluoro-4-iodo-2-methylpyridine |

| Standard InChI | InChI=1S/C6H4ClFIN/c1-3-6(7)4(9)2-5(8)10-3/h2H,1H3 |

| Standard InChI Key | CCNWKRBOOKKXHA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC(=N1)F)I)Cl |

| Canonical SMILES | CC1=C(C(=CC(=N1)F)I)Cl |

Introduction

Chemical Structure and Identification

The molecular architecture of 3-chloro-6-fluoro-4-iodo-2-methylpyridine features a pyridine ring substituted at the 2-, 3-, 4-, and 6-positions with methyl, chlorine, iodine, and fluorine atoms, respectively . This substitution pattern is confirmed through spectroscopic identifiers:

The compound’s planar structure is stabilized by aromatic π-electron delocalization, while the electron-withdrawing halogens (Cl, F, I) and electron-donating methyl group create distinct electronic regions. Table 1 summarizes key identifiers:

Table 1: Structural and Identification Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄ClFIN | |

| Molecular Weight | 271.46 g/mol | |

| CAS Registry Number | 884494-47-7 | |

| XLogP3 | 3 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Manufacturing

Industrial synthesis of polyhalogenated pyridines typically involves sequential halogenation and functional group transformations. While no direct synthesis route for 3-chloro-6-fluoro-4-iodo-2-methylpyridine is documented in the provided sources, analogous methods for trifluoromethylpyridine derivatives suggest potential pathways . A plausible multi-step approach could involve:

-

Methylation: Introduction of the methyl group at the 2-position of pyridine via Friedel-Crafts alkylation.

-

Halogenation: Sequential electrophilic substitution reactions to introduce chlorine, fluorine, and iodine. The iodine atom’s introduction likely occurs through directed ortho-metalation or halogen exchange .

Vapor-phase fluorination, a common industrial process for producing fluorinated pyridines , may be adapted for introducing fluorine at the 6-position. Challenges include controlling regioselectivity and minimizing side reactions due to the steric bulk of iodine.

Physical and Chemical Properties

The compound’s physicochemical profile (Table 2) influences its reactivity and potential applications:

Table 2: Physicochemical Properties

The high molecular weight (271.46 g/mol) and halogen content contribute to low aqueous solubility, typical of heavily halogenated aromatics . The computed XLogP3 value of 3 indicates moderate lipophilicity, suggesting compatibility with organic solvents like dichloromethane or dimethyl sulfoxide.

Future Research Directions

Three key areas warrant investigation:

-

Synthetic Methodology: Developing regioselective halogenation protocols to improve yield and purity.

-

Biological Screening: Evaluating herbicidal, insecticidal, or antimicrobial activity given the success of analogous compounds .

-

Material Science Applications: Exploring use in organic semiconductors, where halogenated pyridines modulate electron transport properties .

The integration of computational chemistry could accelerate property prediction and reaction optimization, reducing reliance on trial-and-error synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume